Methyl 2,4-difluoro-6-hydroxybenzoate
Overview
Description
Methyl 2,4-difluoro-6-hydroxybenzoate is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 . It is also known by other names such as 2,4-Difluoro-6-hydroxybenzoic acid methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 2,4-difluoro-6-hydroxybenzoate consists of a benzene ring substituted with two fluorine atoms, one hydroxyl group, and a methoxy group . The exact spatial arrangement of these substituents can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The predicted properties of Methyl 2,4-difluoro-6-hydroxybenzoate include a boiling point of 237.1±40.0 °C, a density of 1.402±0.06 g/cm3, and a pKa of 7.76±0.15 .Scientific Research Applications
Structural and Computational Analysis
One study focused on "Methyl 4-hydroxybenzoate," commonly known as methyl paraben, investigating its crystal structure and intermolecular interactions using X-ray crystallography, Hirshfeld surface analysis, and computational calculations. This research aimed to understand the molecular determinants underlying its pharmaceutical activity, highlighting its extensive hydrogen bonding and theoretical chemical quantum parameters (Sharfalddin et al., 2020).
Chemical Synthesis and Modification
Another study presented a safe and practical difluoromethylation protocol for "Methyl 4-hydroxy-3-iodobenzoate," demonstrating the feasibility of this transformation on a multikilogram scale. This work is crucial for producing compounds with specific fluorination patterns, potentially applicable in the synthesis of pharmaceuticals (Sperry & Sutherland, 2011).
Photodegradation Studies
Research on the photodegradation of parabens, including methylparaben, under UV light, aimed to understand their breakdown in water contaminants. This study provides insights into the environmental impact and degradation pathways of such compounds, which could inform their safe use in products (Gmurek et al., 2015).
Safety And Hazards
Methyl 2,4-difluoro-6-hydroxybenzoate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2,4-difluoro-6-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQNRBLKVLSSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659680 | |
Record name | Methyl 2,4-difluoro-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-difluoro-6-hydroxybenzoate | |
CAS RN |
773874-16-1 | |
Record name | Methyl 2,4-difluoro-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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